(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using continuous flow reactors to optimize reaction conditions and yield. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, which are crucial in organic synthesis for creating carbon-carbon bonds.
Uniqueness
(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of a pyrrole ring, a pyridine ring, and an imidazolidine-2,4-dione moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-4-5-14(17-8-9)20-10(2)6-12(11(20)3)7-13-15(21)19-16(22)18-13/h4-8H,1-3H3,(H2,18,19,21,22)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFGHMZQCXLPAE-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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